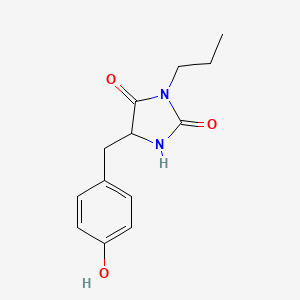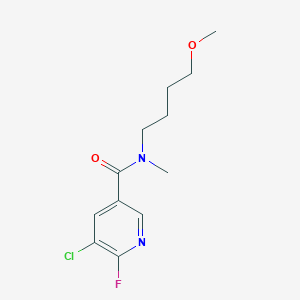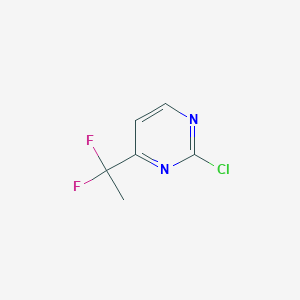![molecular formula C18H16N2O4 B2888844 ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 478260-54-7](/img/structure/B2888844.png)
ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-cyano-4H-chromen-4-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the chromeno[2,3-b]pyridine core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising biological activities, including anticancer, antiviral, and antimicrobial properties.
Pharmacology: Studies have shown that the compound can interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: shares structural similarities with other chromeno[2,3-b]pyridine derivatives, such as:
Uniqueness
The presence of the dimethylamino group and the vinyl moiety in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. These features distinguish it from other similar compounds and contribute to its potential as a versatile chemical entity in various applications.
特性
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-20(2)9-8-14-12(18(22)23-3)10-13-16(21)11-6-4-5-7-15(11)24-17(13)19-14/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQOKVWFCHMBW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)


![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)
![Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B2888773.png)
![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2888776.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2888779.png)


